molecular formula C19H23FN2 B5708241 1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine

1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5708241
M. Wt: 298.4 g/mol
InChI Key: CDPSJODEEANFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine is not fully understood. However, it is believed to exert its effects through modulation of various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has been reported to act as a partial agonist or antagonist at various receptors, depending on the specific receptor subtype and the experimental conditions.
Biochemical and Physiological Effects
1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant and antidepressant effects. It has also been reported to inhibit the reuptake of serotonin, which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits high binding affinity for various receptors, allowing for the development of potent and selective ligands. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine. One potential direction is the development of novel drugs based on its structure for the treatment of various neurological and psychiatric disorders. Another potential direction is the investigation of its mechanism of action and the identification of its specific binding sites on various receptors. Additionally, further research is needed to fully understand its potential toxicity and safety profile.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine involves the reaction of 3-fluorobenzyl chloride and 4-methylbenzylamine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in a polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures. The yield of the reaction can be improved by using excess amine and optimizing reaction conditions.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit significant binding affinity for various receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a promising candidate for the development of novel drugs for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-16-5-7-17(8-6-16)14-21-9-11-22(12-10-21)15-18-3-2-4-19(20)13-18/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPSJODEEANFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-4-(4-methylbenzyl)piperazine

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